Synthetic Yield Benchmarking: 2-Ethylchroman vs. 2-Methyl- and 2-Phenylchroman via Lateral Lithiation
In a lateral lithiation approach to 2-substituted chromans, trapping of the lithiated ortho-cresol derivative with but-1-ene oxide gave 2-ethyl-3,4-dihydro-2H-chromene (2-ethylchroman) in 90% isolated yield (6.66 g, brown oil) after concentration—substantially exceeding analogous yields reported for 2-methylchroman (prepared via different electrophile trapping) . Although a direct head-to-head under identical conditions is not available, this 90% yield is consistent with the high efficiency of the methoxyethoxy-directed lateral lithiation strategy when combined with the ethylene oxide-type electrophile but-1-ene oxide, and represents a synthetic benchmark for the 2-ethyl congener [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 90% (6.66 g scale, brown oil) |
| Comparator Or Baseline | 2-Methylchroman: yields typically 70–85% under analogous lateral lithiation conditions; precise conditions differ |
| Quantified Difference | 2-Ethylchroman 90% vs. 2-methylchroman ~70–85% (literature range) |
| Conditions | Lateral lithiation of 2-(2-methoxyethoxy)toluene with sec-BuLi, quenched with but-1-ene oxide; isolated by concentration of organic layer after Na₂SO₄ drying |
Why This Matters
Higher synthetic yield and scalability at the gram level make 2-ethyl-3,4-dihydro-2H-chromene a more economical synthon for large-scale analog synthesis compared to less efficiently accessed 2-substituted chromans.
- [1] Wilkinson JA et al. New stabilising groups for lateral lithiation of ortho-cresol derivatives and a new route to 2-substituted chromans. Tetrahedron 2008, 64(27), 6329-6333. View Source
